molecular formula C17H20N2O4S B4585852 N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4585852
M. Wt: 348.4 g/mol
InChI Key: IYGKZCIUXNJVPN-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study focused on the synthesis and examination of indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists highlights the structural activity relationships within sulfonamide compounds. This research underscores the potential of sulfonamide derivatives in developing targeted therapies against specific receptors, emphasizing the importance of small molecular adjustments for enhancing potency and selectivity (Procopiou et al., 2013).

Cardiac Electrophysiological Activity

In the realm of cardiovascular research, N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. This work contributes to the development of selective class III antiarrhythmic agents, offering insights into the synthesis and potential therapeutic applications of sulfonamide derivatives in treating arrhythmias (Morgan et al., 1990).

Water Treatment and Dye Solutions

Research on novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions demonstrates the application of sulfonated aromatic diamine monomers in enhancing water treatment technologies. These findings suggest that sulfonamide derivatives can significantly impact environmental sciences, particularly in water purification and the removal of harmful dyes from wastewater (Liu et al., 2012).

Pharmacological Effects and Enzyme Inhibition

A study on the synthesis and pharmacological effects of novel benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors provides valuable insights into the therapeutic potential of sulfonamide derivatives. These compounds exhibit significant inhibitory activity against crucial enzymes, indicating their potential in designing drugs for treating diseases associated with enzyme dysregulation (Tuğrak et al., 2020).

Novel Compounds with Inhibitory Activity

The synthesis of novel acridine and bis acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms highlights the role of sulfonamide derivatives in medicinal chemistry. This research underscores the specificity and potency of these compounds against particular enzyme isoforms, paving the way for new therapeutic agents (Ulus et al., 2013).

Properties

IUPAC Name

N-(3-ethoxyphenyl)-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-15-7-5-6-14(11-15)18-17(20)13-9-8-12(2)16(10-13)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGKZCIUXNJVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.